molecular formula C22H24N6O B10941318 1-benzyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10941318
M. Wt: 388.5 g/mol
InChI Key: WVUGJPLSSUUXCP-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

The synthesis of 1-BENZYL-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring, followed by the fusion with the pyridine ring, and subsequent functionalization to introduce the benzyl and carboxamide groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may scale up these reactions using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-BENZYL-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

    Addition: This reaction can add new groups to the compound, often using reagents like Grignard reagents or organolithium compounds.

Scientific Research Applications

1-BENZYL-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific biological targets and pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence specific signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

1-BENZYL-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-Benzyl-3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the fused pyridine ring and carboxamide group.

    3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine: Contains the fused pyrazole-pyridine structure but lacks the benzyl and carboxamide groups.

    1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the fused pyridine ring.

The uniqueness of 1-BENZYL-N~4~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

1-benzyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O/c1-14-10-19(22(29)23-11-18-12-24-27(4)16(18)3)20-15(2)26-28(21(20)25-14)13-17-8-6-5-7-9-17/h5-10,12H,11,13H2,1-4H3,(H,23,29)

InChI Key

WVUGJPLSSUUXCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NCC4=C(N(N=C4)C)C

Origin of Product

United States

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